molecular formula C26H22O10 B192339 Salvianolic acid A CAS No. 96574-01-5

Salvianolic acid A

Cat. No. B192339
CAS RN: 96574-01-5
M. Wt: 494.4 g/mol
InChI Key: YMGFTDKNIWPMGF-UCPJVGPRSA-N
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Description

Salvianolic acid A is one of the most abundant water-soluble and potent anti-oxidative compounds isolated from Danshen, a traditional Chinese medicine . It has various biological activities .


Molecular Structure Analysis

Salvianolic acid A has a complex molecular structure. It is a phenolic acid, isolated from Danshen . The chemical structure of Salvianolic acid A can be found in various scientific publications .


Physical And Chemical Properties Analysis

Salvianolic acid A is a water-soluble ingredient in Danshen . It has a molecular weight of 494.45 g/mol . It has a density of 1.580±0.06 g/cm3 (Predicted), a melting point of 164-167°C, a boiling point of 858.7±65.0 °C (Predicted), and a flashing point of 292.9°C .

Scientific Research Applications

Cardiovascular Diseases

  • Field : Traditional Chinese Medicine, Cardiovascular Pharmacology .
  • Application : Salvianolic acid A (SAA) is one of the most abundant water-soluble components extracted from Danshen, a traditional Chinese medicine that has been widely used to treat cardiovascular diseases .
  • Method : SAA is administered orally or intravenously. It works by dilating coronary vasculature through inhibition of Ca 2+ influx in vascular smooth muscle .
  • Results : SAA has shown to have antiplatelet and antithrombosis activities, and it also improves microcirculation .

Ischemia-Reperfusion (I/R) Injury

  • Field : Pharmacology .
  • Application : Salvianic acid A has a protective function against I/R injury in the cardiovascular system, brain, liver, kidney, gastrointestinal tract, and other organs .
  • Results : The protective effects of SAA against I/R injury have been observed in multiple studies, though the specific quantitative data or statistical analyses are not provided in the source .

Antioxidant

  • Field : Biochemistry .
  • Application : SAA is the most potent anti-oxidative agent among those isolated from Danshen .
  • Results : SAA has shown to have significant antioxidant activity, though the specific quantitative data or statistical analyses are not provided in the source .

Fibrosis Disease and Cancer

  • Field : Oncology, Pharmacology .
  • Application : SAA has been found to have a good effect on the alleviation of fibrosis disease and the treatment of cancer .
  • Results : SAA can modulate signal transduction within fibroblasts and cancer cells. It promotes the apoptosis of cancer cells and inhibits cancer-associated epithelial-mesenchymal transition processes .

Anti-Inflammatory

  • Field : Biochemistry .
  • Application : SAA has anti-inflammatory effects .
  • Results : SAA has shown to have significant anti-inflammatory activity, though the specific quantitative data or statistical analyses are not provided in the source .

Liver Diseases

  • Field : Hepatology .
  • Application : SAA has been used in the treatment of liver diseases .
  • Results : SAA has shown to have significant effects in the treatment of liver diseases, though the specific quantitative data or statistical analyses are not provided in the source .

Neurological Diseases

  • Field : Neurology .
  • Application : SAA has been used in the treatment of brain and neurological diseases .
  • Results : SAA has shown to have significant effects in the treatment of neurological diseases, though the specific quantitative data or statistical analyses are not provided in the source .

Skin Diseases

  • Field : Dermatology .
  • Application : SAA has been used in the treatment of skin diseases .
  • Results : SAA has shown to have significant effects in the treatment of skin diseases, though the specific quantitative data or statistical analyses are not provided in the source .

Vascular Diseases

  • Field : Vascular Medicine .
  • Application : SAA has been used in the treatment of vascular diseases .
  • Results : SAA has shown to have significant effects in the treatment of vascular diseases, though the specific quantitative data or statistical analyses are not provided in the source .

properties

IUPAC Name

(2R)-3-(3,4-dihydroxyphenyl)-2-[(E)-3-[2-[(E)-2-(3,4-dihydroxyphenyl)ethenyl]-3,4-dihydroxyphenyl]prop-2-enoyl]oxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22O10/c27-18-7-2-14(11-21(18)30)1-6-17-16(4-9-20(29)25(17)33)5-10-24(32)36-23(26(34)35)13-15-3-8-19(28)22(31)12-15/h1-12,23,27-31,33H,13H2,(H,34,35)/b6-1+,10-5+/t23-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMGFTDKNIWPMGF-UCPJVGPRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CC(C(=O)O)OC(=O)C=CC2=C(C(=C(C=C2)O)O)C=CC3=CC(=C(C=C3)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1C[C@H](C(=O)O)OC(=O)/C=C/C2=C(C(=C(C=C2)O)O)/C=C/C3=CC(=C(C=C3)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701316580
Record name Salvianolic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701316580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

494.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Salvianolic acid A

CAS RN

96574-01-5
Record name Salvianolic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=96574-01-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Salvianolic acid A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096574015
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Salvianolic acid A
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15246
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Salvianolic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701316580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SALVIANOLIC ACID A
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/51622542XO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5,710
Citations
HY Fan, FH Fu, MY Yang, H Xu, AH Zhang, K Liu - Thrombosis research, 2010 - Elsevier
INTRODUCTION: Salvianolic acid A (SAA), the water-soluble phenolic acids in Salvia miltiorrhiza, has shown the most potent bioactivities, including protection against cerebral lesion, …
Number of citations: 170 www.sciencedirect.com
L Zhang, W Zhang, Y Zhao, X Yang, L Fang… - Zhongguo Zhong yao …, 2011 - europepmc.org
… to analyze content of salvianolic acid A. The yield of salvianolic acid A increased by the technological improvement of extraction and separation. Salvianolic acid A possessed multiple …
Number of citations: 20 europepmc.org
Y Sun, H Zhu, J Wang, Z Liu, J Bi - Journal of Chromatography B, 2009 - Elsevier
Water-soluble salvianolic acid A (Sal A) and salvianolic acid B (Sal B) were successfully isolated and purified from the crude extract of Salvia miltiorrhiza by high-speed counter-current …
Number of citations: 116 www.sciencedirect.com
W Qian, Z Wang, T Xu, D Li - 2019 - digitum.um.es
… Salvianolic acid A (SAA), the active ingredient of the traditional Chinese herbal remedy Salvia miltiorrhiza, has anti-thrombotic activity, anti-inflammatory, and anticancer activity; …
Number of citations: 34 digitum.um.es
YL Lin, TF Lee, YJ Huang… - Journal of Pharmacy and …, 2006 - Wiley Online Library
… We have investigated the effects of salvianolic acid A (Sal A), … Figure 1 Chemical structure of salvianolic acid A (Sal A). … ) Protective actions of salvianolic acid A on hepatocyte injured by …
Number of citations: 61 onlinelibrary.wiley.com
KS Oh, BK Oh, J Mun, HW Seo, BH Lee - International …, 2011 - Elsevier
… , we have presumed that salvianolic acid A may be potential IKKβ … salvianolic acid A on IKKβ activity and further explored the possible mechanism of this inhibition by salvianolic acid A …
Number of citations: 62 www.sciencedirect.com
H Zhang, Y Liu, Q Jiang, K Li, Y Zhao, C Cao… - Free Radical Biology and …, 2014 - Elsevier
… Salvianolic acid A (Sal A) is the main effective aqueous extract of Salvia miltiorrhiza. The aim of this study was to test the potential role of Sal A against oxidative stress in cultured RPE …
Number of citations: 249 www.sciencedirect.com
L Lian-Niang, T Rui, C Wei-ming - Planta medica, 1984 - thieme-connect.com
… Abstract: A new depside of D-(+)-13-(3,4-dihydroxyphenyl)-lactic acid and 2-(3,4-dihydroxyphenylethenyl)-caffeic acid, named salvianolic acid A, was isolated from the dried roots of So/…
Number of citations: 111 www.thieme-connect.com
S Wang, S Tian, F Yang, H Yang, X Yang… - European journal of …, 2009 - Elsevier
… Administration of salvianolic acid A for a period of 8 days … The protective role of salvianolic acid A against isoproterenol-… The results of our study suggest that salvianolic acid A …
Number of citations: 189 www.sciencedirect.com
CB Ai, LN Li - Journal of Natural Products, 1988 - ACS Publications
… paper (2), we reported the isolation of a new depside, salvianolic acid A, from the roots … The fact that salvianolic acid A was converted into 2a on a tic plate impregnated with 2% HCOOH …
Number of citations: 127 pubs.acs.org

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